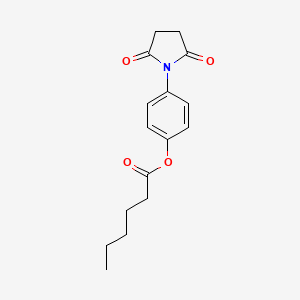![molecular formula C28H23ClN4O B12491857 7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one](/img/structure/B12491857.png)
7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, cyclization, and nucleophilic substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: A simpler aromatic ester with different functional groups.
Vinyl benzoate: Another aromatic ester with a vinyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group.
Uniqueness
7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one stands out due to its complex structure, which combines multiple aromatic and heterocyclic elements
Propiedades
Fórmula molecular |
C28H23ClN4O |
|---|---|
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
11-(4-chlorophenyl)-8,13-dimethyl-15-(4-methylphenyl)-8,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,12(16),13-hexaen-9-one |
InChI |
InChI=1S/C28H23ClN4O/c1-16-8-14-20(15-9-16)33-27-23(17(2)31-33)24(18-10-12-19(29)13-11-18)25-26(30-27)21-6-4-5-7-22(21)32(3)28(25)34/h4-15,24,30H,1-3H3 |
Clave InChI |
JTCZIWUUVOMDNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)C5=CC=CC=C5N(C4=O)C)C6=CC=C(C=C6)Cl)C(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
![Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491785.png)
![N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12491788.png)


![8-ethyl-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12491797.png)

![N-(1-{4-methyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12491811.png)
![2-Methylpropyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12491817.png)
![1-Cycloheptyl-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B12491824.png)
![5-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491831.png)
![5-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491832.png)
![4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12491837.png)
![3-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12491844.png)
